Chloroiodoacetic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Chloroiodoacetic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of its Physicochemical Properties, Reactivity, and Biological Implications
Abstract
Chloroiodoacetic acid (C₂H₂ClIO₂) is a dihalogenated acetic acid derivative of significant interest in chemical biology and drug development due to its potent alkylating capabilities. This technical guide provides a comprehensive overview of the known physical and chemical properties of chloroiodoacetic acid, drawing upon available experimental data and comparative analysis with related haloacetic acids. It details its reactivity profile, particularly as a covalent modifier of nucleophilic amino acid residues, and explores its cytotoxic mechanisms, offering insights for its potential application in the development of targeted covalent inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Haloacetic acids (HAAs) are a class of compounds that have garnered considerable attention due to their presence as disinfection byproducts in drinking water and their diverse biological activities.[1][2] Among these, mixed haloacetic acids containing different halogen substituents are of particular interest due to their unique reactivity profiles. Chloroiodoacetic acid, containing both chlorine and iodine, stands out as a potent electrophile. The presence of two different halogens on the alpha-carbon significantly influences its chemical behavior, making it a valuable tool in chemical biology and a potential scaffold for the design of covalent inhibitors.[3] This guide aims to consolidate the current knowledge on the physical and chemical properties of chloroiodoacetic acid, its synthesis and characterization, its reactivity towards biomolecules, and its cytotoxic effects, providing a foundational understanding for its application in research and drug development.
Physicochemical Properties
Direct experimental data for many of the physical properties of pure chloroiodoacetic acid are not extensively reported in the literature. However, a combination of computed data and comparison with analogous haloacetic acids allows for a reliable estimation of its key characteristics.
Physical Properties
Chloroiodoacetic acid is expected to be a solid at room temperature, likely with a crystalline appearance.[4] Its properties are heavily influenced by the presence of both chlorine and iodine atoms, which increase its molecular weight and affect its intermolecular interactions.
Table 1: Physical Properties of Chloroiodoacetic Acid and Related Haloacetic Acids
| Property | Chloroiodoacetic Acid | Chloroacetic Acid | Iodoacetic Acid |
| Molecular Formula | C₂H₂ClIO₂[4] | C₂H₃ClO₂[5] | C₂H₃IO₂[6] |
| Molecular Weight ( g/mol ) | 220.39[4] | 94.50[5] | 185.95[6] |
| Melting Point (°C) | ~90 (estimated) | 61-63[5] | 79-81[7] |
| Boiling Point (°C) | 267 (estimated) | 189[5] | 208[6] |
| Density (g/cm³) | 2.54 (predicted) | 1.58[5] | 2.20 (estimate)[6] |
| Appearance | Colorless to off-white crystalline solid (expected) | Colorless to light-brown crystalline material[5] | Colorless or white crystals[6] |
Chemical Properties
The chemical properties of chloroiodoacetic acid are dominated by the strong electron-withdrawing effects of the halogen atoms and the acidity of the carboxylic acid group.
Table 2: Chemical and Computed Properties of Chloroiodoacetic Acid
| Property | Value | Reference |
| CAS Number | 53715-09-6 | [4] |
| IUPAC Name | 2-chloro-2-iodoacetic acid | [4] |
| pKa | 1.47 (predicted) | |
| XLogP3-AA | 1.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
| Solubility | Poorly soluble in water; Moderately soluble in polar organic solvents (e.g., DMSO, chloroform) |
Synthesis and Characterization
Synthesis
A common method for the synthesis of α-haloacetic acids is through the halogenation of acetic acid. For chloroiodoacetic acid, a potential synthetic route could involve the direct chlorination and iodination of acetic acid or a halo-exchange reaction. A generalized experimental workflow for the synthesis of a haloacetic acid is presented below.
Caption: Generalized workflow for the synthesis and purification of haloacetic acids.
Experimental Protocol: Synthesis of a Dihaloacetic Acid (Illustrative)
This protocol is a general representation for the synthesis of dihaloacetic acids and would require optimization for the specific synthesis of chloroiodoacetic acid.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add glacial acetic acid and a suitable catalyst (e.g., red phosphorus or acetic anhydride).
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Halogenation: Slowly add the halogenating agents (e.g., a mixture of a chlorinating agent like sulfuryl chloride and an iodinating agent like iodine monochloride) to the reaction mixture at a controlled temperature. The reaction may be initiated by heat or UV light.
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Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, cool the reaction mixture and quench any remaining halogenating agent. Extract the product into a suitable organic solvent.
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Purification: Wash the organic layer with brine and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system or by vacuum distillation.
Characterization
The synthesized chloroiodoacetic acid should be characterized using various spectroscopic techniques to confirm its structure and purity.
Table 3: Spectroscopic Data for Characterization
| Technique | Expected Observations for Chloroiodoacetic Acid |
| ¹H NMR | A singlet for the α-proton, shifted downfield due to the electron-withdrawing halogens. |
| ¹³C NMR | Signals for the carboxylic carbon and the α-carbon, with the α-carbon signal significantly shifted due to the attached halogens. |
| FTIR | Characteristic peaks for the O-H stretch of the carboxylic acid (broad), the C=O stretch, and C-Cl and C-I stretches. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of chloroiodoacetic acid, along with characteristic fragmentation patterns. |
Chemical Reactivity
Chloroiodoacetic acid is a potent alkylating agent due to the presence of two good leaving groups, iodide and chloride, on the α-carbon. The reactivity of α-haloacetyl compounds in nucleophilic substitution reactions generally follows the order of the leaving group ability: I⁻ > Br⁻ > Cl⁻ > F⁻.[8]
Reaction with Nucleophiles
Chloroiodoacetic acid readily reacts with nucleophiles, such as the side chains of amino acids like cysteine and histidine, via an Sₙ2 mechanism. This reactivity is the basis for its use as a covalent modifier of proteins.
Caption: Sₙ2 reaction of chloroiodoacetic acid with a thiol-containing nucleophile.
The high reactivity of the C-I bond suggests that iodide will be the preferential leaving group in nucleophilic substitution reactions. This property makes chloroiodoacetic acid a valuable tool for targeted covalent modification in proteomics and drug discovery.[3]
Biological Activity and Applications in Drug Development
The biological activity of chloroiodoacetic acid is primarily attributed to its ability to act as an alkylating agent, leading to the covalent modification of biological macromolecules.
Cytotoxicity
Studies on various haloacetic acids have shown a general trend in cytotoxicity, with iodinated compounds being more potent than their brominated and chlorinated analogs.[1][2] The cytotoxicity of haloacetic acids is often linked to the induction of oxidative stress and DNA damage.[2] For instance, chloroacetic acid has been shown to trigger apoptosis in neuronal cells through a reactive oxygen species (ROS)-induced endoplasmic reticulum (ER) stress signaling pathway.[9] Iodoacetic acid has been demonstrated to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, leading to ATP depletion and cell death.[10] Given these findings, it is highly probable that chloroiodoacetic acid exerts its cytotoxic effects through a combination of these mechanisms.
Caption: Plausible signaling pathways for chloroiodoacetic acid-induced cytotoxicity.
Covalent Inhibitors
The high reactivity of chloroiodoacetic acid towards nucleophilic amino acid residues makes it an attractive warhead for the design of targeted covalent inhibitors.[3] Covalent inhibitors can offer several advantages over non-covalent inhibitors, including increased potency, longer duration of action, and the ability to target shallow binding pockets. By incorporating the chloroiodoacetyl group into a molecule with affinity for a specific protein target, it is possible to achieve selective and irreversible inhibition. The primary targets for such inhibitors are often cysteine residues due to the high nucleophilicity of the thiol group.
Conclusion
Chloroiodoacetic acid is a highly reactive dihalogenated carboxylic acid with significant potential in chemical biology and drug development. While comprehensive experimental data on its physical properties are limited, its chemical reactivity as a potent alkylating agent is well-supported by the principles of organic chemistry and studies on related haloacetic acids. Its ability to covalently modify nucleophilic residues, coupled with its pronounced cytotoxicity, makes it a valuable tool for studying biological processes and a promising scaffold for the design of novel covalent inhibitors. Further research into its specific biological targets and mechanisms of action will be crucial for fully realizing its therapeutic potential.
References
- 1. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chloro(iodo)acetic acid | C2H2ClIO2 | CID 23426777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Iodoacetic Acid | C2H3IO2 | CID 5240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iodoacetic acid =98.0 T 64-69-7 [sigmaaldrich.com]
- 8. Properties - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmse000367 Chloroacetic Acid at BMRB [bmrb.io]
- 10. solubilityofthings.com [solubilityofthings.com]
